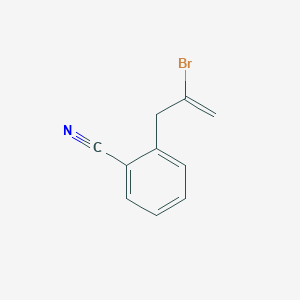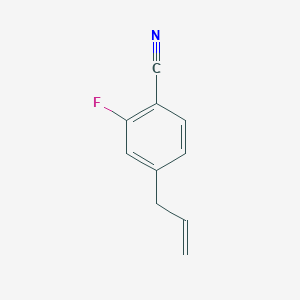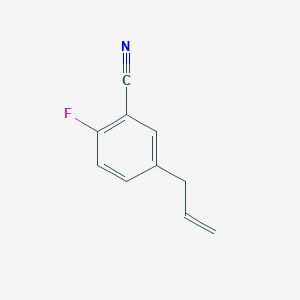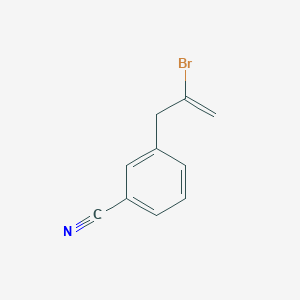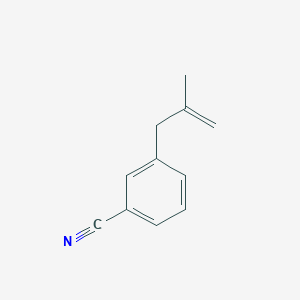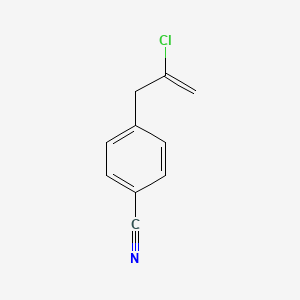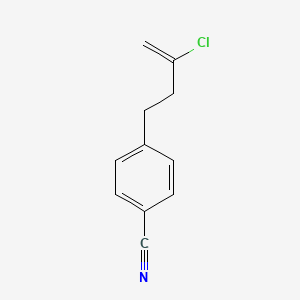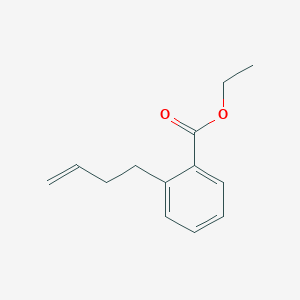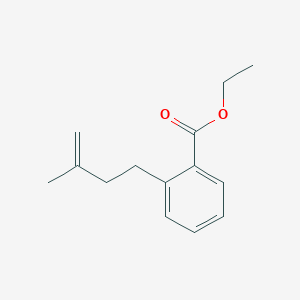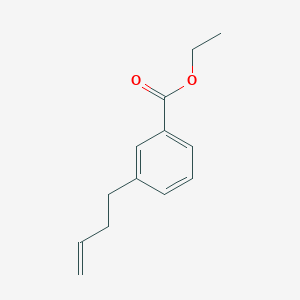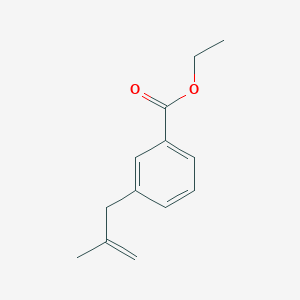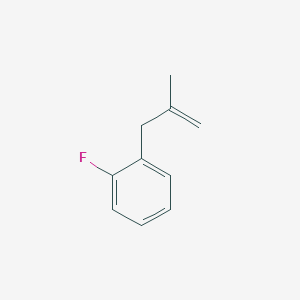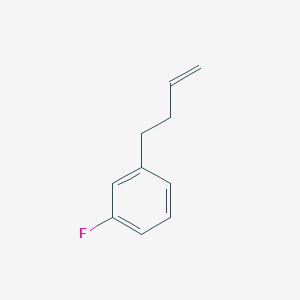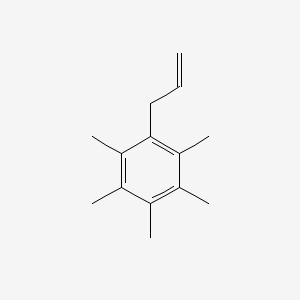
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene , also known by its IUPAC name 1-allyl-2,3,4,5,6-pentamethylbenzene , is a chemical compound with the molecular formula C14H20 . It falls under the category of aromatic hydrocarbons and features a unique pentamethylphenyl group attached to an allyl (propene) moiety .
Synthesis Analysis
The synthesis of this compound involves the alkylation of a pentamethylbenzene precursor with an allyl halide or an allyl Grignard reagent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene consists of a central benzene ring with five methyl groups (pentamethylphenyl) and an allyl group attached. The compound is highly branched and sterically hindered due to the bulky substituents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions typical of aromatic hydrocarbons, including electrophilic aromatic substitution, oxidation, and reduction. Its reactivity is influenced by the steric effects of the pentamethylphenyl group .
Applications De Recherche Scientifique
Electrochemical Synthesis Applications
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, a type of olefin, has applications in electrochemical synthesis. For example, direct and mediated electrochemical reductive coupling reactions between alkenes and CO2 have been studied. In such processes, alkenes like propene can be transformed into various carboxylic acids, utilizing CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
Catalysis and Polymerization
Another significant application is in catalysis and polymerization. Studies have shown that certain catalysts can facilitate the metathesis homodimerization of terminal olefins like 3-phenyl-1-propene. This process is important for producing various polymeric materials (Dang, Wang, & Wang, 2012). Additionally, zirconium and titanium catalysts have been used to produce syndiotactic polypropylenes, indicating the role of such olefins in polymer science (Lamberti et al., 2004).
Organic Synthesis and Chemical Reactions
In organic synthesis, compounds like 3-phenylthio-2-(trimethylsilymethyl)propene have been used in [3+3] annulation reactions for the preparation of methylenecyclohexanes, illustrating the versatility of such olefins in constructing complex organic structures (Ward & Kaller, 1991). Moreover, reactions of 1,1-Bis(silylmethyl)-1-alkene with N-Halosuccinimide and Ozone highlight the reactivity of olefins in electrophilic reactions (Uenishi et al., 2005).
Photovoltaic Research
In the field of polymer-based photovoltaic cells, compounds related to 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene have been utilized. Specifically, the use of poly(3-hexylthiophene) in conjunction with other active materials demonstrates the role of such olefins in developing bulk-heterojunction structures for solar cells (Dang, Hirsch, & Wantz, 2011).
Propriétés
IUPAC Name |
1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPRQFLWSXCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641234 |
Source


|
| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene | |
CAS RN |
636566-69-3 |
Source


|
| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

